Nifuroxazid-d4

Übersicht

Beschreibung

Nifuroxazid-d4 ist eine deuterierte Form von Nifuroxazid, einem Nitrofuran-Antibiotikum. Es wird hauptsächlich als interner Standard zur Quantifizierung von Nifuroxazid mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet. Nifuroxazid selbst ist bekannt für seine antibakteriellen Eigenschaften, insbesondere gegen enteropathogene Bakterien wie Campylobacter jejuni, Salmonella, Yersinia enterocolitica, Shigella und Escherichia coli .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Nifuroxazidmolekül. Dies kann durch verschiedene Synthesewege erreicht werden, einschließlich der Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Katalysatoren und kontrollierten Umgebungen, um die selektive Einarbeitung von Deuteriumatomen zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung hochreiner deuterierter Reagenzien und fortschrittlicher Reinigungsverfahren, um die Qualität und Konsistenz des Endprodukts zu gewährleisten. Der Produktionsprozess ist auf Effizienz und Kosteneffektivität optimiert, wobei gleichzeitig strenge Qualitätskontrollstandards eingehalten werden .

Wissenschaftliche Forschungsanwendungen

Nifuroxazid-d4 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als interner Standard in der analytischen Chemie zur Quantifizierung von Nifuroxazid in verschiedenen Proben verwendet.

Biologie: Wird in Studien eingesetzt, die die biologische Aktivität und den Metabolismus von Nifuroxazid untersuchen.

Medizin: Wird in pharmakokinetischen und pharmakodynamischen Studien verwendet, um das Verhalten des Arzneimittels im Körper zu verstehen.

Industrie: Wird in Qualitätskontrollprozessen angewendet, um die Konsistenz und Reinheit von pharmazeutischen Produkten zu gewährleisten

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Mechanismen, die denen von Nifuroxazid ähneln. Es wird durch Aldehyddehydrogenase-Enzyme bioaktiviert, was zur selektiven Abtötung von Melanomazellen mit hoher Aldehyddehydrogenase-Aktivität führt. Zusätzlich ist Nifuroxazid ein potenter Inhibitor der Janus-Kinase-2- und Signaltransduktions- und -aktivator-Transkriptions-3-Signalwege, die eine entscheidende Rolle bei der Zellproliferation und dem Zellüberleben spielen. Diese Inhibition führt zu einer reduzierten Zellproliferation, erhöhter Apoptose und vermindertem oxidativen Stress .

Wirkmechanismus

Target of Action

Nifuroxazide-d4, a derivative of Nifuroxazide, is an antibiotic primarily used to treat gastrointestinal infections . It is active against strains of enteropathogenic bacteria such as C. jejuni, Salmonella, Y. enterocolitica, Shigella, and E. coli . It has also been found to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer treatment .

Mode of Action

Nifuroxazide-d4 interacts with its targets by inhibiting their activity. It has been found to inhibit STAT3, a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis . Additionally, it has been identified as a CDK2 inhibitor, which is a key regulator of the cell cycle .

Biochemical Pathways

Nifuroxazide-d4 affects several biochemical pathways. It has been found to inhibit the STAT3 pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth . By inhibiting this pathway, Nifuroxazide-d4 can potentially slow down or stop the growth of cancer cells. Moreover, it has been found to inhibit the CDK2 pathway, which is involved in cell cycle regulation . This can lead to cell cycle arrest and senescence, further inhibiting the growth of cancer cells.

Pharmacokinetics

A study on nifuroxazide, the parent compound, showed that it reaches systemic levels suitable for testing its efficacy in preclinical models of glioblastoma after intraperitoneal administration .

Result of Action

The inhibition of STAT3 and CDK2 by Nifuroxazide-d4 results in various molecular and cellular effects. It has been shown to induce apoptosis, inhibit cell migration and invasion in osteosarcoma cells . Moreover, it has been found to selectively kill ALDH1-High melanoma cells in experimental human cell systems and

Biochemische Analyse

Biochemical Properties

Nifuroxazide-d4 interacts with several enzymes and proteins. It has been found to be bio-activated by aldehyde dehydrogenase (ALDH1) enzymes . Nifuroxazide-d4 has also been shown to inhibit the activation of the IL-6/STAT3/SOCS3 signaling pathway .

Cellular Effects

Nifuroxazide-d4 has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and migration while increasing apoptosis in hepatocellular carcinoma cells . It also significantly improves lipid metabolism disorders and glucose metabolism in palmitate-induced HepG2 cells .

Molecular Mechanism

The molecular mechanism of Nifuroxazide-d4 involves its interactions with biomolecules and its effects on gene expression. It has been found to be a potent inhibitor of STAT3 . It also suppresses the expression of hepatic lipogenic proteins (ACCα, SREBP-1c, FAS), gluconeogenesis enzymes (PEPCK, G6Pase, and IRS2), and the IL-6/STAT3/SOCS3 inflammatory axis .

Temporal Effects in Laboratory Settings

The effects of Nifuroxazide-d4 change over time in laboratory settings. It has been shown to significantly improve lipid metabolism disorders and glucose metabolism in palmitate-induced HepG2 cells

Dosage Effects in Animal Models

The effects of Nifuroxazide-d4 vary with different dosages in animal models. It has been shown to greatly enhance the efficacy of radiation therapy in hepatocellular carcinoma-bearing mice by inhibiting tumor growth and improving survival

Metabolic Pathways

Nifuroxazide-d4 is involved in several metabolic pathways. It has been shown to improve lipid and glucose metabolism in palmitate-induced HepG2 cells

Transport and Distribution

It is known to inhibit the activation of the IL-6/STAT3/SOCS3 signaling pathway , which may influence its transport and distribution

Subcellular Localization

It is known to inhibit the activation of the IL-6/STAT3/SOCS3 signaling pathway , which may influence its subcellular localization

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of nifuroxazide-d4 involves the incorporation of deuterium atoms into the nifuroxazide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of nifuroxazide-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for efficiency and cost-effectiveness while maintaining stringent quality control standards .

Analyse Chemischer Reaktionen

Reaktionstypen: Nifuroxazid-d4, wie sein nicht-deuteriertes Gegenstück, durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von nukleophilen oder elektrophilen Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter kontrollierter Temperatur und Druck.

Substitution: Nukleophile wie Halogenide, Hydroxide oder Amine, und Elektrophile wie Alkylhalogenide oder Acylchloride.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Nitroderivaten führen, während die Reduktion zu Aminoderivaten führen kann .

Vergleich Mit ähnlichen Verbindungen

Nifuroxazid-d4 ist aufgrund seiner deuterierten Natur einzigartig, was eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Studien ermöglicht. Zu ähnlichen Verbindungen gehören:

Nifuroxazid: Die nicht-deuterierte Form, die weit verbreitet als Antibiotikum verwendet wird.

Nitrofurantoin: Ein weiteres Nitrofuran-Antibiotikum mit ähnlichen antibakteriellen Eigenschaften.

Furazolidon: Ein Nitrofuranderivat, das zur Behandlung von bakteriellen und protozoischen Infektionen verwendet wird.

Im Vergleich zu diesen Verbindungen bietet this compound Vorteile in analytischen Anwendungen aufgrund seiner isotopen Markierung, die eine genaue Messung und Verfolgung in komplexen biologischen Systemen ermöglicht .

Eigenschaften

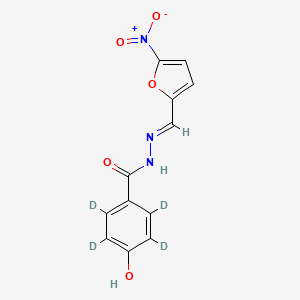

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWSUKQGVSGXJO-WNGOOFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670093 | |

| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188487-83-3 | |

| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

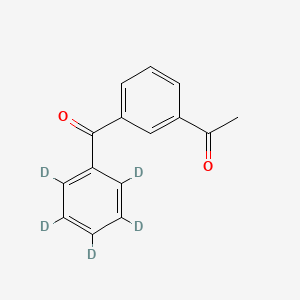

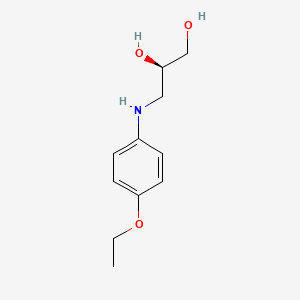

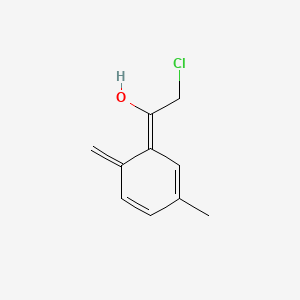

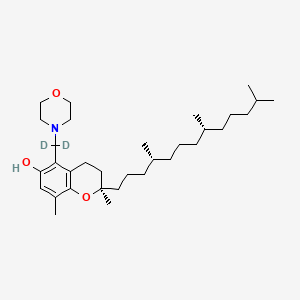

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)